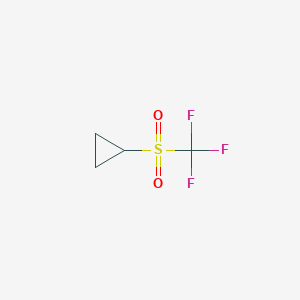
(Trifluoromethanesulfonyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluoromethanesulfonyl)cyclopropane is a compound that features a cyclopropane ring substituted with a trifluoromethanesulfonyl group. This compound is notable for its unique structural properties, which combine the high reactivity of the cyclopropane ring with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethanesulfonyl)cyclopropane typically involves the reaction of cyclopropane derivatives with trifluoromethanesulfonyl chloride (CF3SO2Cl). One common method is the addition of trifluoromethanesulfonyl chloride to cyclopropylmagnesium bromide under anhydrous conditions . This reaction proceeds smoothly to yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(Trifluoromethanesulfonyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized cyclopropane derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield simpler cyclopropane compounds.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonyl chloride, sodium trifluoromethanesulfinate, and various oxidizing and reducing agents. Reaction conditions often involve anhydrous solvents, controlled temperatures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include functionalized cyclopropane derivatives, sulfonyl compounds, and larger ring systems. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
(Trifluoromethanesulfonyl)cyclopropane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Trifluoromethanesulfonyl)cyclopropane involves its ability to act as an electrophile due to the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The cyclopropane ring’s strained nature also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): Used in similar reactions for introducing the trifluoromethylsulfonyl group.
Sodium Trifluoromethanesulfinate (CF3SO2Na): Another reagent used for trifluoromethylation and related reactions.
Triflamides (CF3SO2NHR): Compounds with similar electron-withdrawing properties and used in various organic reactions.
Uniqueness
(Trifluoromethanesulfonyl)cyclopropane is unique due to the combination of the cyclopropane ring and the trifluoromethanesulfonyl group. This combination imparts high reactivity and versatility, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
57964-43-9 |
|---|---|
Fórmula molecular |
C4H5F3O2S |
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
trifluoromethylsulfonylcyclopropane |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6,7)10(8,9)3-1-2-3/h3H,1-2H2 |
Clave InChI |
XLIKKVYXLMZXCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


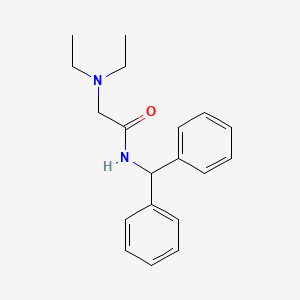
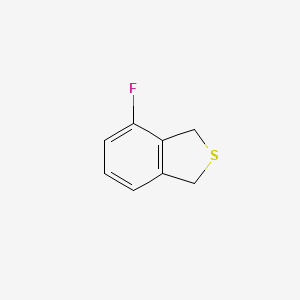
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
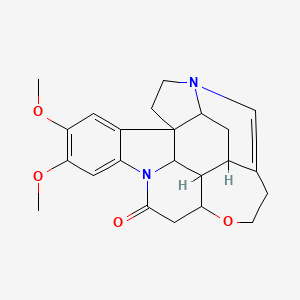
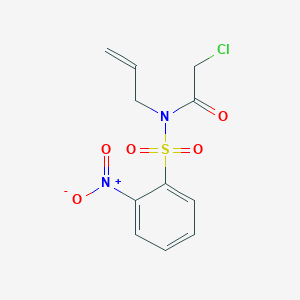
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
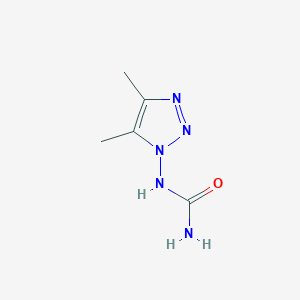
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
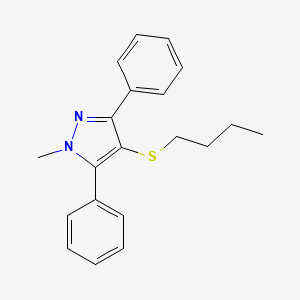
![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
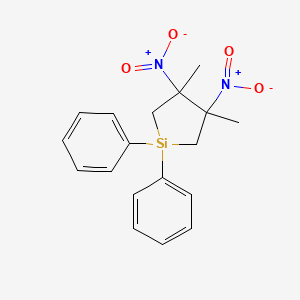
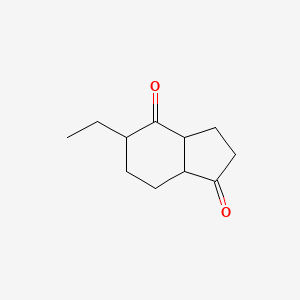
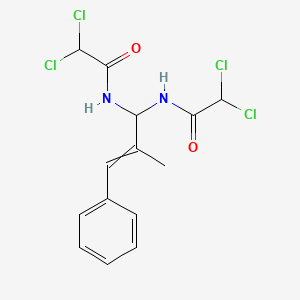
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
